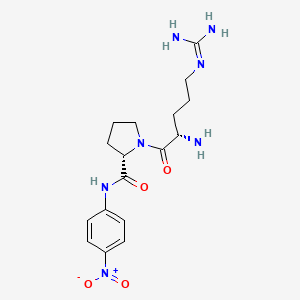

(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H25N7O4 and its molecular weight is 391.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

L-Arginyl-L-proline 4-nitroanilide, also known as H-L-Arg-Pro-pNA or (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is primarily targeted towards proteolytic enzymes such as trypsin . These enzymes play a crucial role in protein digestion and regulation of key physiological processes.

Mode of Action

The compound acts as a chromogenic substrate for these enzymes . Upon interaction with the target enzymes, the bond between the arginine and the p-nitroaniline moieties in the compound is hydrolyzed . This hydrolysis releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

Biochemical Pathways

The hydrolysis of L-Arginyl-L-proline 4-nitroanilide by proteolytic enzymes is a part of the broader protein digestion pathway. The release of p-nitroaniline can be used to measure the activity of these enzymes, providing insights into the functioning of this pathway .

Pharmacokinetics

The compound’s solubility in acetone and water suggests that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the release of the chromophore p-nitroaniline upon hydrolysis . This can be used as a marker for the activity of proteolytic enzymes, aiding in the study of protein digestion and other physiological processes regulated by these enzymes.

Action Environment

The action of L-Arginyl-L-proline 4-nitroanilide is influenced by environmental factors such as temperature and pH, which can affect enzyme activity and stability. The compound is typically stored at -20°C to maintain its stability .

Actividad Biológica

(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.

Chemical Structure

The compound features a complex structure, characterized by the following components:

- Pyrrolidine ring : A five-membered nitrogen-containing ring.

- Amino group : Contributes to the compound's interaction with biological systems.

- Guanidino group : Implicated in the modulation of biological activity through interactions with enzymes and receptors.

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. Its guanidino group is particularly notable for its role in mimicking arginine, a key amino acid involved in various physiological processes.

1. Cytokine Inhibition

Research indicates that similar compounds can inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18. This suggests that this compound may have applications in treating inflammatory diseases by modulating immune responses .

2. Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity, which may be attributed to the compound’s ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

3. Neurological Effects

The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Compounds with similar structures have been shown to affect synaptic transmission and neuronal survival .

Research Findings and Case Studies

Aplicaciones Científicas De Investigación

Biochemical Properties

(S)-1-((S)-2-amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is characterized by its structural components, which include a guanidine group that is known for its role in biological systems, particularly in the modulation of nitric oxide synthase activity. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Cardiovascular Health

Research indicates that compounds similar to this compound may enhance nitric oxide production, which plays a crucial role in vascular health. Increased nitric oxide levels can lead to vasodilation and improved blood flow, potentially benefiting individuals with cardiovascular diseases.

Neurological Disorders

Studies have suggested that compounds affecting nitric oxide pathways can have neuroprotective effects. The modulation of nitric oxide levels may help in conditions such as neurodegenerative diseases, where oxidative stress is a contributing factor. The potential application of this compound in neuroprotection warrants further investigation.

Antimicrobial Activity

There is emerging evidence that guanidine derivatives possess antimicrobial properties. The ability of this compound to inhibit microbial growth could be explored for developing new antimicrobial agents.

Study on Cardiovascular Effects

A study published in the Journal of Cardiovascular Pharmacology examined the effects of guanidine derivatives on vascular function. The results indicated that these compounds could significantly enhance endothelial function and reduce arterial stiffness, suggesting their potential for treating hypertension and other cardiovascular conditions.

Neuroprotective Properties

In a study featured in Neuroscience Letters, researchers investigated the neuroprotective effects of arginine derivatives in models of oxidative stress. The findings showed that these compounds could reduce neuronal cell death, highlighting their potential for therapeutic use in neurodegenerative diseases.

Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of various guanidine compounds against resistant bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting a promising avenue for new antibiotic development.

Data Table: Summary of Applications

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFVSMNETWFNX-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.